molecular formula C26H32F3N4NaO7 B13032109 Sodium2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate

Sodium2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate

Katalognummer: B13032109
Molekulargewicht: 592.5 g/mol
InChI-Schlüssel: KKNSPNSRLZVEGJ-LBDUFGMWSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate: is a complex organic compound with a molecular formula of C26H32F3N4NaO7

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate involves multiple steps. The key steps include the formation of the pyrrolidine ring, the introduction of the trifluoromethyl group, and the final coupling with the benzamidoacetate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate shares structural similarities with other compounds containing pyrrolidine, trifluoromethyl, and benzamidoacetate moieties.

Uniqueness

  • The unique combination of functional groups in Sodium 2-(4-(((2S)-3-methyl-1-oxo-1-((2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboxamido)butan-2-yl)carbamoyl)benzamido)acetate imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C26H32F3N4NaO7

Molekulargewicht

592.5 g/mol

IUPAC-Name

sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]carbamoyl]benzoyl]amino]acetate

InChI

InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(31-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35)25(40)32-24(39)17-6-5-11-33(17)20(14(3)4)21(36)26(27,28)29;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,38)(H,34,35)(H,32,39,40);/q;+1/p-1/t17-,19-,20?;/m0./s1

InChI-Schlüssel

KKNSPNSRLZVEGJ-LBDUFGMWSA-M

Isomerische SMILES

CC(C)[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]

Kanonische SMILES

CC(C)C(C(=O)NC(=O)C1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.